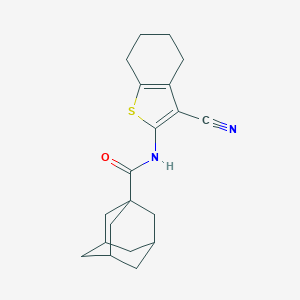![molecular formula C28H28ClN3O B421178 N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide CAS No. 300719-09-9](/img/structure/B421178.png)
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is a complex organic compound that features a quinoline derivative structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include strong acids and bases, organic solvents like methanol and dichloromethane, and various catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Indole derivatives: Compounds with a similar bicyclic structure and diverse biological activities.
Uniqueness
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is unique due to its combination of a quinoline core with an adamantane moiety and a carboxamide group.
Eigenschaften
CAS-Nummer |
300719-09-9 |
|---|---|
Molekularformel |
C28H28ClN3O |
Molekulargewicht |
458g/mol |
IUPAC-Name |
N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H28ClN3O/c29-20-4-3-5-21(13-20)32-9-8-23-25(22-6-1-2-7-24(22)30-26(23)32)31-27(33)28-14-17-10-18(15-28)12-19(11-17)16-28/h1-7,13,17-19H,8-12,14-16H2,(H,30,31,33) |
InChI-Schlüssel |
ANSAZGYJIXOAPQ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl |
Kanonische SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methoxy-benzamide](/img/structure/B421095.png)
![N-(1-adamantyl)-N'-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B421097.png)
![4-propyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B421099.png)
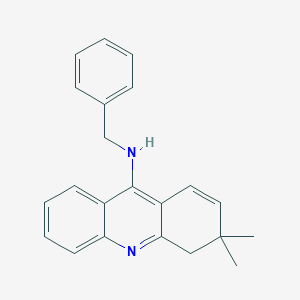
![ethyl 5-{[3-cyano-4-(4-toluidino)-2-pyridinyl]oxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B421104.png)
![ethyl 5-[(4-anilino-3,5-dicyano-2-pyridinyl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B421105.png)
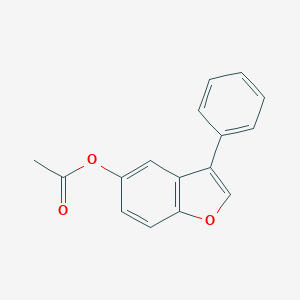
![Methyl 3-amino-5-nitro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421110.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B421111.png)
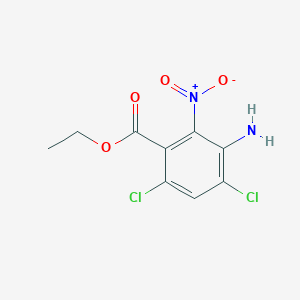
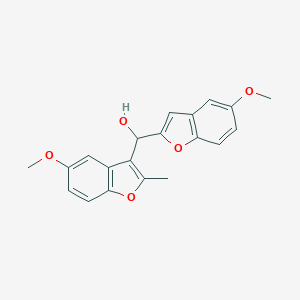
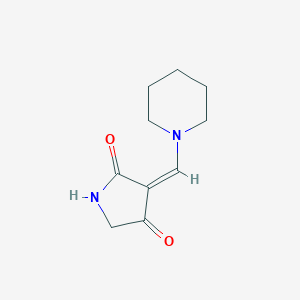
![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)
